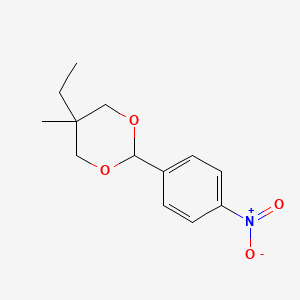

5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-13(2)8-17-12(18-9-13)10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLDZCSYOXQNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 78-80°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride

Substitution: Alkyl halides or aryl halides in the presence of a base

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of substituted dioxanes with different alkyl or aryl groups

Wissenschaftliche Forschungsanwendungen

5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

- Thermal Decomposition: highlights that 5-nitro-5-R-1,3-dioxane derivatives undergo thermal decomposition via nitrous acid (HNO₂) or nitrogen oxide (NOₓ) release. The nitro group in the target compound likely accelerates decomposition compared to alkyl-substituted analogs (e.g., 5-ethyl-2,2-dimethyl-5-(prop-2-enoxymethyl)-1,3-dioxane from ), where decomposition pathways are less pronounced due to the absence of electron-withdrawing groups .

- Electronic and Steric Effects: The 4-nitrophenyl group’s electron-withdrawing nature contrasts with the electron-donating 4-cyanophenyl group in 5-hydroxy-2-(4-cyanophenyl)-1,3-dioxane (). This difference impacts isomer ratios during synthesis: the nitro-substituted compound may exhibit distinct cis/trans preferences compared to the 5-hydroxy-2-(4-cyanophenyl) analog, which forms a 5.5:1 cis/trans ratio .

Conformational Analysis

Chair Conformation and Substituent Orientation :

demonstrates that disubstituted 1,3-dioxanes (e.g., 2-ethyl-5-triphenylmethyl-1,3-dioxane) adopt chair conformations with substituents preferentially occupying equatorial positions to minimize steric strain. The target compound’s ethyl, methyl, and nitrophenyl groups likely follow this trend, stabilizing the equatorial configuration .- Comparison with 1,3-Oxathiane Derivatives: and note that 1,3-oxathiane rings exhibit greater conformational flexibility (boat, twist-boat) compared to 1,3-dioxanes. The target compound’s rigid chair conformation, enforced by the 1,3-dioxane core, may enhance thermal stability relative to sulfur-containing analogs .

Data Table: Comparative Analysis of 1,3-Dioxane Derivatives

Biologische Aktivität

5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxane ring with a nitrophenyl substituent. The presence of the nitro group (-NO₂) is significant as it is known to influence the compound's reactivity and biological activity. The compound can be synthesized through various methods, including reactions involving dioxane derivatives and nitrophenyl compounds.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly regarding its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the micromolar range against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. Although specific data for this compound is limited, it is hypothesized that it may exhibit comparable activity due to the presence of the nitrophenyl group .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A (similar structure) | A-549 | 3.46 |

| Compound B (similar structure) | HepG-2 | 5.54 |

| Cisplatin | A-549 | 19.3 |

| Cisplatin | HepG-2 | 18.4 |

Antimicrobial Activity

In addition to anticancer effects, compounds with similar dioxane structures have been evaluated for their antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The nitro group may enhance antibacterial activity by interfering with bacterial DNA synthesis or function .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound C (related dioxane) | Mycobacterium abscessus | 6.25 |

| Compound D (related dioxane) | E. coli | 12.5 |

The mechanisms underlying the biological activities of compounds like this compound are not fully elucidated but are believed to involve:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors such as p21.

- Apoptosis Induction : Evidence suggests that these compounds may activate apoptotic pathways through caspase activation, leading to programmed cell death.

- Antimicrobial Mechanisms : The presence of the nitro group can lead to the generation of reactive nitrogen species (RNS), which can damage bacterial cells.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on analogous compounds provides insights into potential applications:

- A study demonstrated that a related compound exhibited strong antitumor activity in vitro against multiple cancer cell lines and highlighted its mechanism involving apoptosis via caspase activation .

- Another investigation into antimicrobial properties revealed that derivatives showed significant activity against Mycobacterium species, suggesting a promising avenue for further research on similar structures .

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane, and how can reaction conditions be optimized?

The compound is synthesized via acid-catalyzed cyclization of carbonyl precursors (e.g., 4-nitrobenzaldehyde derivatives) with 1,3-propanediol. A Dean-Stark apparatus is used to remove water and drive the reaction to completion, with toluenesulfonic acid as a Brønsted acid catalyst in refluxing toluene . Piperidine catalysis (e.g., for analogous 1,3-dioxane derivatives) can enhance regioselectivity during carbonyl protection, though optimization of solvent polarity and temperature is critical to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : - and -NMR are used to confirm substituent positions (e.g., distinguishing ethyl, methyl, and 4-nitrophenyl groups). Chemical shifts for analogous 4-nitrophenyl-1,3-dioxanes show distinct aromatic proton signals near δ 8.2–8.4 ppm and dioxane ring protons at δ 4.0–5.5 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and ring conformation. For example, related 4-nitrophenyl-dioxanes exhibit chair conformations with axial nitro groups .

Advanced Research Questions

Q. What computational approaches are used to investigate the thermal decomposition mechanisms of nitro-substituted 1,3-dioxanes like this compound?

Density Functional Theory (DFT) simulations model reaction pathways, such as homolytic cleavage of the C–NO bond or nitrous acid (HNO) elimination. Transition state analysis predicts activation energies, while IRC (Intrinsic Reaction Coordinate) calculations validate intermediates. Experimental studies on 5-nitro-1,3-dioxanes suggest competing pathways depending on substituent steric effects .

Q. How can contradictions between experimental thermal stability data and computational predictions be resolved?

Discrepancies arise from approximations in computational models (e.g., solvent effects, simplified transition states). Hybrid methods combining experimental thermogravimetric analysis (TGA) with high-level theory (e.g., CCSD(T)/CBS) improve accuracy. For example, deviations in predicted vs. observed decomposition temperatures for nitro-dioxanes are mitigated by incorporating entropy corrections from vibrational frequency calculations .

Q. What strategies enable regioselective nitration of the phenyl group in 1,3-dioxane derivatives?

Nitration of precursor phenyl-dioxanes (e.g., 5-ethyl-5-methyl-2-phenyl-1,3-dioxane) requires careful control of nitrating agents (HNO/HSO) and reaction temperature. Computational studies on charge distribution (e.g., Mulliken population analysis) identify electron-rich positions for electrophilic attack. For example, para-substitution dominates in 4-nitrophenyl derivatives due to steric hindrance at ortho positions .

Q. How is this compound utilized as a protecting group in carbonyl chemistry, and what are its limitations?

The 1,3-dioxane ring protects ketones/aldehydes under acidic conditions. Piperidine catalysis accelerates formation but requires anhydrous conditions. Limitations include instability under strong bases and competing side reactions (e.g., ring-opening via nucleophilic attack). Comparative studies with 1,3-dioxolanes show superior steric protection from ethyl/methyl groups but reduced solubility in polar solvents .

Q. What role does this compound play in studying enzyme inhibition or pharmacological activity?

The nitro group facilitates redox-active interactions with enzymes (e.g., nitroreductases). In vitro assays with acetylated derivatives (e.g., 5-acetyl-1,3-dioxanes) demonstrate moderate inhibition of bacterial enoyl-ACP reductase, though structure-activity relationships (SAR) require optimization of substituent lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.